Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)-
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Overview
Description
1-(2-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines.
Preparation Methods
The synthesis of 1-(2-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Scientific Research Applications
1-(2-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes and receptors. For example, it acts as an inhibitor of the HER2 receptor, which is overexpressed in some cancers. By binding to the receptor, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other diazino pyrimidines and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the core.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O2/c1-14-8-6-7-11-18(14)25-19-17(20(26)23-21(25)27)12-24(13-22-19)15(2)16-9-4-3-5-10-16/h3-11,15,22H,12-13H2,1-2H3,(H,23,26,27) |
InChI Key |
SCNZDWVRYJJOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(CN(CN3)C(C)C4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
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